2-amino-4-(3,4-dimethoxyphenyl)-5-hydroxy-10-methyl-8-oxo-4H-pyrano[2,3-h]chromene-3-carbonitrile
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Overview
Description
2-amino-4-(3,4-dimethoxyphenyl)-5-hydroxy-10-methyl-8-oxo-4H-pyrano[2,3-h]chromene-3-carbonitrile is a complex heterocyclic compound. It belongs to the class of 2-amino-4H-pyran-3-carbonitrile derivatives, which are known for their diverse biological activities and potential pharmacological properties . This compound features a unique structure with multiple functional groups, making it a valuable target for synthetic and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-(3,4-dimethoxyphenyl)-5-hydroxy-10-methyl-8-oxo-4H-pyrano[2,3-h]chromene-3-carbonitrile typically involves a multicomponent reaction (MCR). This method is preferred due to its efficiency and ability to produce complex molecules in a single step. The reaction usually involves the condensation of aldehydes or isatin with malononitrile and β-ketoesters in the presence of a catalyst . The reaction conditions can vary, but common catalysts include organic bases, acids, or metal salts. The reaction is typically carried out in a solvent such as ethanol or water at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, green chemistry approaches, such as using ultrasound or microwave irradiation, have been explored to reduce reaction times and improve sustainability .
Chemical Reactions Analysis
Types of Reactions
2-amino-4-(3,4-dimethoxyphenyl)-5-hydroxy-10-methyl-8-oxo-4H-pyrano[2,3-h]chromene-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl groups can produce alcohols.
Scientific Research Applications
2-amino-4-(3,4-dimethoxyphenyl)-5-hydroxy-10-methyl-8-oxo-4H-pyrano[2,3-h]chromene-3-carbonitrile has a wide range of scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of various heterocyclic compounds.
Medicine: Due to its pharmacological properties, it is being investigated for potential therapeutic applications in treating diseases such as cancer and bacterial infections.
Industry: The compound is used in the development of new materials and as a building block for complex organic molecules.
Mechanism of Action
The mechanism of action of 2-amino-4-(3,4-dimethoxyphenyl)-5-hydroxy-10-methyl-8-oxo-4H-pyrano[2,3-h]chromene-3-carbonitrile involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of specific enzymes or receptors, leading to its biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways or induce apoptosis (programmed cell death) in bacterial cells .
Comparison with Similar Compounds
Similar Compounds
- 2-amino-4-(4-hydroxy-3-methoxyphenyl)-7-methyl-4H-chromene-3-carbonitrile
- 2-amino-4-(4-formylphenyl)-4H-chromene-3-carbonitrile
Uniqueness
Compared to similar compounds, 2-amino-4-(3,4-dimethoxyphenyl)-5-hydroxy-10-methyl-8-oxo-4H-pyrano[2,3-h]chromene-3-carbonitrile stands out due to its unique combination of functional groups, which contribute to its diverse biological activities and potential therapeutic applications. The presence of both hydroxyl and methoxy groups enhances its reactivity and allows for a broader range of chemical transformations.
Properties
IUPAC Name |
2-amino-4-(3,4-dimethoxyphenyl)-5-hydroxy-10-methyl-8-oxo-4H-pyrano[2,3-h]chromene-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O6/c1-10-6-17(26)29-16-8-13(25)20-19(11-4-5-14(27-2)15(7-11)28-3)12(9-23)22(24)30-21(20)18(10)16/h4-8,19,25H,24H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGHCSXXBSILNCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C3=C(C(C(=C(O3)N)C#N)C4=CC(=C(C=C4)OC)OC)C(=C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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